molecular formula C7H16ClNO2 B1532840 Methoxy[(oxan-4-yl)methyl]amine hydrochloride CAS No. 1803585-31-0

Methoxy[(oxan-4-yl)methyl]amine hydrochloride

Cat. No.: B1532840
CAS No.: 1803585-31-0
M. Wt: 181.66 g/mol
InChI Key: FSHOLVBUJVCWLW-UHFFFAOYSA-N
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Description

Methoxy[(oxan-4-yl)methyl]amine hydrochloride is a versatile chemical compound with the molecular formula C7H16ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity. The compound is known for its stability and solubility in polar organic solvents and water.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy[(oxan-4-yl)methyl]amine hydrochloride can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as O-alkylation, hydrolysis, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methoxy[(oxan-4-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methoxy[(oxan-4-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It has potential medicinal uses, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Methoxy[(oxan-4-yl)methyl]amine hydrochloride exerts its effects through various molecular targets and pathways. It can covalently bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER) and leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in the context of enhancing the anti-tumor activity of alkylating agents.

Comparison with Similar Compounds

Similar Compounds

    Methoxyamine: A related compound with similar reactivity but different molecular structure.

    N-methylhydroxylamine: An isomer of methoxyamine with distinct chemical properties.

    Aminomethanol: Another isomer with unique reactivity.

Uniqueness

Methoxy[(oxan-4-yl)methyl]amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial purposes.

Biological Activity

Overview

Methoxy[(oxan-4-yl)methyl]amine hydrochloride, with the molecular formula C7_7H16_{16}ClNO2_2, is a versatile compound utilized in various scientific fields, particularly in biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

  • Molecular Weight : 165.66 g/mol
  • Solubility : Soluble in polar organic solvents and water, facilitating its use in biological assays.
  • Stability : Exhibits stability under physiological conditions, making it suitable for in vivo studies.

This compound is known to interact with biological macromolecules, particularly DNA. It can covalently bind to apurinic/apyrimidinic (AP) sites in DNA, inhibiting base excision repair (BER) pathways. This inhibition results in increased DNA strand breaks and apoptosis in cells, suggesting potential applications in cancer therapy by targeting tumor cells that rely on these repair mechanisms for survival.

Biological Activity

The compound's biological activity has been investigated through various studies:

  • Enzyme Interaction : this compound is utilized to study enzyme mechanisms, particularly those involved in DNA repair processes.
  • Antitumor Activity : Preliminary studies indicate that the compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines.
  • Neuroprotective Effects : Some research suggests potential neuroprotective effects, although further studies are needed to elucidate this aspect.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers compared to control groups. The compound was shown to enhance the efficacy of conventional chemotherapeutics by sensitizing resistant cancer cells.

Case Study 2: Mechanistic Insights into DNA Repair

Research involving the compound has revealed its ability to inhibit specific DNA repair enzymes. This inhibition was quantified using biochemical assays that measured the rate of DNA strand breakage and repair efficiency in treated cells.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
MethoxyamineSimple amineDNA repair inhibition
N-methylhydroxylamineIsomerSimilar reactivity but less potent
AminomethanolIsomerUnique reactivity profile

This compound is distinguished by its unique oxan structure, which enhances its reactivity and specificity towards biological targets compared to similar compounds like methoxyamine and N-methylhydroxylamine.

Research Applications

The compound has diverse applications across several fields:

  • Medicinal Chemistry : As an intermediate for synthesizing pharmaceuticals.
  • Biochemical Research : In studies focused on enzyme mechanisms and cellular responses to DNA damage.
  • Industrial Applications : Used in the synthesis of agrochemicals and other industrial chemicals.

Properties

IUPAC Name

N-methoxy-1-(oxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-8-6-7-2-4-10-5-3-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHOLVBUJVCWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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